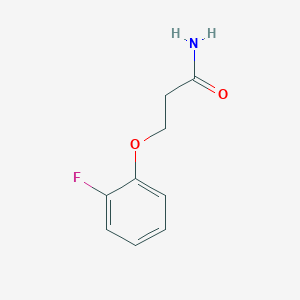

3-(2-Fluorophenoxy)propanamide

Vue d'ensemble

Description

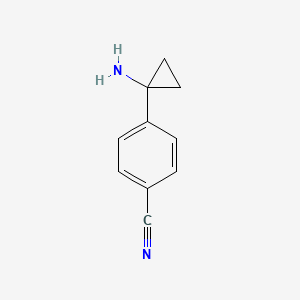

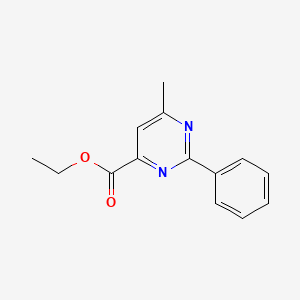

3-(2-Fluorophenoxy)propanamide is a unique chemical compound with the empirical formula C9H10FNO2 . It has a molecular weight of 183.18 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenoxy)propanamide can be represented by the SMILES string O=C(N)CCOC1=C(C=CC=C1)F . The InChI representation is 1S/C9H10FNO2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) .Physical And Chemical Properties Analysis

3-(2-Fluorophenoxy)propanamide is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Application 1: Dual Inhibitors of Urease and Cyclooxygenase-2

- Summary of the Application : The compound “3-(2-Fluorophenoxy)propanamide” has been studied as a potential component in the development of drug conjugates designed to act as dual inhibitors of urease and cyclooxygenase-2 (COX-2). These enzymes are involved in several pathological disorders, and inhibiting them can have therapeutic benefits .

- Methods of Application or Experimental Procedures : A series of naproxen-sulfa drug conjugates were designed and synthesized. The newly designed conjugates were confirmed by spectroscopic techniques like IR, 1 HNMR, 13 CNMR, and elemental analysis. The conjugates were screened for anti-inflammatory, urease, and COX-2 inhibition .

- Results or Outcomes : Naproxen conjugated with sulfanilamide, sulfathiazole, and sulfaguanidine was found potent and showed a competitive mode of urease inhibition, with IC 50 (µM) values 6.69 ± 0.11, 5.82 ± 0.28, 5.06 ± 0.29, respectively. The naproxen-sulfamethoxazole conjugation showed better anti-inflammatory action by inhibiting induced edema by 82.8%, which is comparable to the medication indomethacin (86.8% inhibition). It exhibited 75.4% inhibition of COX-2 at 10 µM concentration which is comparable with the reference drug (celecoxib, 77.1% inhibition) .

Application 2: Selective Androgen Receptor Modulator for Hormonal Male Contraception

- Summary of the Application : The compound “3-(2-Fluorophenoxy)propanamide” has been studied as a potential component in the development of selective androgen receptor modulators (SARMs) for hormonal male contraception .

- Methods of Application or Experimental Procedures : The pharmacologic effects of a compound similar to “3-(2-Fluorophenoxy)propanamide” were characterized in male rats as an animal model of hormonal male contraception. The compound showed high binding affinity and was identified as a full agonist in vitro .

- Results or Outcomes : The compound showed biphasic effects on androgenic tissues and spermatogenesis by suppressing serum concentrations of LH and FSH. In the group treated with the compound, four of six animals showed no sperm in the testis and zero pregnancies in mating trials. After termination of treatment, infertility was fully reversible .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 3-(2-Fluorophenoxy)propanamide has been classified under GHS07 with the signal word "Warning" . It has hazard statements H302 and is classified as Acute Tox. 4 Oral . It’s important to handle this compound with care and use appropriate safety measures.

Propriétés

IUPAC Name |

3-(2-fluorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWIYWLOPNHIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenoxy)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)

![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)